2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide
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Overview
Description
2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide is a complex organic compound that belongs to the class of hydrazones and thioamides. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure of this compound features a benzoylhydrazino group and a thioxoacetamide moiety, which contribute to its unique chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide typically involves the condensation reaction between benzoylhydrazine and N-phenyl-2-thioxoacetamide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The hydrazino and thioxo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: Its anticancer properties are being explored in preclinical studies, where it has shown the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide can be compared with other similar compounds, such as:
Hydrazones: These compounds share the hydrazino group and exhibit similar reactivity and biological activities.
Thioamides: Compounds with thioxo groups also show comparable chemical behavior and applications.
Benzoylhydrazides: These derivatives have similar structural features and are used in similar research applications.
The uniqueness of this compound lies in its combined hydrazino and thioxo functionalities, which provide a versatile platform for chemical modifications and biological activity exploration.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new materials, drugs, and chemical processes. Continued research into its properties and applications will likely yield further insights and innovations.
Properties
IUPAC Name |
2-(2-benzoylhydrazinyl)-N-phenyl-2-sulfanylideneacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,19)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKQWLFSANHOSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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